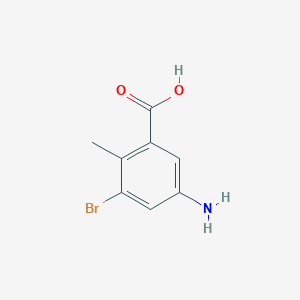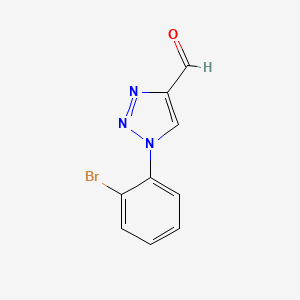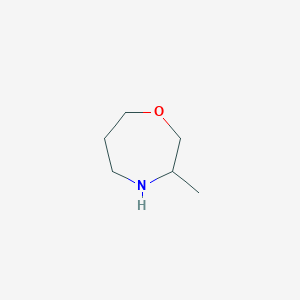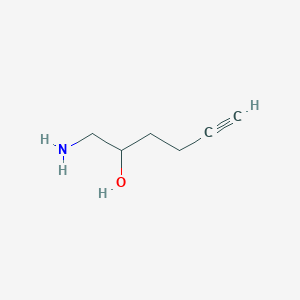![molecular formula C11H12BrN3O B1528558 6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one CAS No. 1393845-82-3](/img/structure/B1528558.png)
6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one
Overview
Description
“6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one” is a chemical compound with the CAS number 1393845-82-3 . It has a molecular weight of 282.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12BrN3O/c12-7-5-9-10 (13-6-7)14-11 (16)15 (9)8-3-1-2-4-8/h5-6,8H,1-4H2, (H,13,14,16) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 282.14 . It should be stored at a temperature between 28 C .Scientific Research Applications
Synthesis and Structural Analysis
A novel approach for synthesizing 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives, including compounds similar to 6-bromo-1-cyclopentyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, was developed using a microwave-assisted one-pot, two-step process. This method efficiently combines cyclization, Suzuki coupling, and palladium-catalyzed heteroarylation, yielding polysubstituted compounds from 2-amino-5-halogenopyridines and other precursors in good yields, demonstrating the versatility of imidazo[4,5-b]pyridines in synthetic chemistry (Koubachi et al., 2007).
Corrosion Inhibition
Imidazo[4,5-b] pyridine derivatives, closely related to the target compound, were evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The derivatives exhibited high inhibition performance, acting as mixed-type inhibitors, with experimental results supported by Density Functional Theory (DFT) and molecular dynamics simulations. This study highlights the potential of imidazo[4,5-b] pyridine compounds in industrial applications to prevent corrosion, contributing to materials longevity and sustainability (Saady et al., 2021).
Anticancer and Antimicrobial Activity
New 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their potential as tyrosyl-tRNA synthetase inhibitors, which could have implications for antibacterial and anticancer therapies. The compounds were characterized using NMR and crystallography, with molecular docking studies indicating significant binding affinities to the target enzyme. This research underscores the therapeutic potential of imidazo[4,5-b]pyridine derivatives in developing new treatments for cancer and infectious diseases (Jabri et al., 2023).
Molecular Geometry and Interactions
The crystal and molecular structure of a compound structurally akin to this compound was determined, focusing on its solid-state geometry, intermolecular hydrogen bonding, and π-π interactions. The study provides insights into the molecular interactions that could influence the physical properties and reactivity of imidazo[4,5-b]pyridine derivatives, useful for designing materials and drugs with desired characteristics (Rodi et al., 2013).
properties
IUPAC Name |
6-bromo-1-cyclopentyl-3H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-7-5-9-10(13-6-7)14-11(16)15(9)8-3-1-2-4-8/h5-6,8H,1-4H2,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWUCCKPQWUUHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(NC2=O)N=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B1528476.png)

![5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B1528480.png)


![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1528487.png)
![6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one](/img/structure/B1528488.png)
![4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid](/img/structure/B1528489.png)

![3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1528491.png)


![Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B1528496.png)
